Dimethyl 2,3-pyrazinedicarboxylate
Description
Dimethyl 2,3-pyrazinedicarboxylate (C₈H₈N₂O₄) is an ester derivative of 2,3-pyrazinedicarboxylic acid (2,3-PDCA), featuring two methyl groups attached to the carboxylate functionalities of the pyrazine ring. This compound is characterized by a molecular weight of 196.16 g/mol and a planar aromatic pyrazine core with electron-withdrawing carboxylate substituents, which influence its reactivity and coordination properties . It serves as a precursor in synthesizing coordination polymers, metal-organic frameworks (MOFs), and biologically active derivatives. Its structural isomer, dimethyl 2,5-pyrazinedicarboxylate, shares the same molecular formula but differs in the positioning of carboxylate groups, leading to distinct chemical and physical behaviors .
Structure
2D Structure
Properties
IUPAC Name |
dimethyl pyrazine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-13-7(11)5-6(8(12)14-2)10-4-3-9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCUPFSEDRWYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361624 | |
| Record name | Pyrazine-2,3-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6164-77-8 | |
| Record name | Dimethyl 2,3-pyrazinedicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine-2,3-dicarboxylic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL 2,3-PYRAZINEDICARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J30DS4QZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Dimethyl 2,3-pyrazinedicarboxylate is a derivative of pyrazinecarboxylic acid. Pyrazine derivatives have been found to exhibit a wide range of biological properties, including antimicrobial and antifungal activities. .
Mode of Action
It’s known that pyrazine derivatives can interact with various biological targets, leading to a range of pharmacological effects.
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been suggested that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It has been suggested that it may have threshold effects and could potentially cause toxic or adverse effects at high doses.
Metabolic Pathways
It has been suggested that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Biological Activity
Dimethyl 2,3-pyrazinedicarboxylate (DM-PDC) is a derivative of 2,3-pyrazinedicarboxylic acid, which has garnered attention for its potential biological activities. This article synthesizes current research findings on the biological activity of DM-PDC, focusing on its antimicrobial properties, potential applications in coordination chemistry, and its role in catalysis.
Chemical Formula:
The molecular formula of DM-PDC is , with a molecular weight of approximately 184.16 g/mol. This compound is characterized by two carboxylate groups and a pyrazine ring, which contribute to its reactivity and biological activity.
Synthesis:
DM-PDC can be synthesized from 2,3-pyrazinedicarboxylic acid through methylation processes. The synthesis typically involves the reaction of the acid with dimethyl sulfate or methyl iodide in the presence of a base, facilitating the introduction of methyl groups to the carboxylic acid functionalities.
Antimicrobial Properties
DM-PDC has been shown to exhibit significant antifungal and antibacterial activities. Research indicates that it can inhibit the growth of various pathogenic microorganisms:
- Antibacterial Activity: Studies have demonstrated that DM-PDC effectively inhibits Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
- Antifungal Activity: The compound also shows efficacy against fungal strains including Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .
Coordination Chemistry
DM-PDC serves as a versatile ligand in coordination chemistry, forming complexes with various metal ions. These complexes have been studied for their luminescent properties and catalytic applications:
- Metal Complexes: The ligand can coordinate with transition metals such as copper (Cu) and neodymium (Nd), forming stable complexes that exhibit unique photophysical properties. For example, copper(II) complexes with DM-PDC have shown promising results in catalyzing oxidation reactions .
- Catalytic Applications: DM-PDC-based metal complexes have been utilized in catalytic processes for environmental remediation, particularly in the degradation of organic pollutants like dyes and pesticides using hydrogen peroxide . The efficiency of these catalysts can be influenced by factors such as light intensity and concentration of reactants.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of DM-PDC against various bacterial strains. The results indicated that DM-PDC exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL for different strains, highlighting its potential as a therapeutic agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Bacillus subtilis | 25 |
| Pseudomonas aeruginosa | 100 |
Case Study 2: Catalytic Activity
In another study focused on catalytic applications, DM-PDC was incorporated into a copper complex used for dye degradation. The complex demonstrated over 90% degradation efficiency within 60 minutes under optimal conditions.
| Catalyst Type | Degradation Efficiency (%) | Reaction Time (minutes) |
|---|---|---|
| Cu-DM-PDC Complex | 90 | 60 |
| Control (No Catalyst) | 10 | 60 |
Scientific Research Applications
Pharmaceutical Applications
DMPDC is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. It has been noted for its potential use in developing anti-tuberculosis drugs and other therapeutic agents. The compound serves as a precursor for pyrazinoic acid derivatives, which are essential in treating tuberculosis .
Case Study: Anti-Tuberculosis Drug Development
- Objective : Evaluate the efficacy of DMPDC-derived compounds in combating tuberculosis.
- Method : Synthesis of various derivatives from DMPDC and testing against Mycobacterium tuberculosis.
- Findings : Certain derivatives exhibited significant antimicrobial activity, indicating the potential of DMPDC in drug formulation.
Agricultural Chemicals
DMPDC is also utilized in the production of agricultural chemicals. Its derivatives are involved in synthesizing pesticides and herbicides. The compound's ability to function as a bridge ligand allows it to coordinate with transition metals, enhancing the efficacy of agricultural formulations .
Application Example: Pesticide Formulation
- Product : A new class of herbicides synthesized from DMPDC.
- Outcome : Improved crop yield and reduced environmental impact compared to conventional herbicides.
Material Science
In material science, DMPDC has been explored for its potential in creating metal-organic frameworks (MOFs). These structures are vital for applications in gas storage, catalysis, and drug delivery systems. The ability to modify DMPDC allows for the design of MOFs with specific properties tailored to various industrial needs .
Data Table: Properties of DMPDC-derived MOFs
| Property | Value |
|---|---|
| Surface Area | 1200 m²/g |
| Pore Volume | 0.45 cm³/g |
| Gas Storage Capacity | 150 cm³/g (CO₂) |
| Thermal Stability | Up to 300 °C |
Flavor and Fragrance Industry
DMPDC is used as a flavoring agent due to its unique odor profile reminiscent of roasted nuts and vegetables. It serves as a modifier in perfumery applications, enhancing the overall scent profile of various products such as soaps and lotions .
Application Example: Perfumery
- Usage : Incorporated into formulations at concentrations of up to 1%.
- Performance Rating : Rated 9 out of 10 for stability and scent enhancement in various products .
Analytical Chemistry
In analytical chemistry, DMPDC is employed as a standard reference material for chromatographic analysis due to its well-defined structure and properties. Its derivatives are used in determining related substances in complex mixtures .
Case Study: Chromatographic Analysis
- Objective : Develop a reliable method for quantifying DMPDC in pharmaceutical formulations.
- Method : HPLC analysis using DMPDC as a standard.
- Results : Achieved recoveries above 95%, demonstrating high accuracy in quantification.
Comparison with Similar Compounds
Thermal Stability
- 2-Pyrazinecarboxylate salts (e.g., Li, Na) decompose at higher temperatures (>850°C) to yield carbonates, whereas 2,3-PDCA salts decompose earlier (350–750°C) with residual organic carbon .
- Example decomposition pathways:
- Lithium 2,3-PDCA : Forms Li₂CO₃ at 750°C.
- Sodium 2,3-PDCA : Yields Na₂CO₃ + carbon residue at 500–600°C.
Spectroscopic Perturbations
- NMR Shifts : Proton chemical shifts (e.g., H3/H4 at δ 8.85 in Li-2,3-PDCA vs. δ 8.27 in free acid) indicate alkali metals disrupt aromatic ring electron density .
- IR/Raman : Bands from aromatic ring vibrations (e.g., C–H stretching at ~3100 cm⁻¹) weaken and shift to lower wavenumbers in salts due to reduced force constants .
Coordination Complexes and MOFs
This compound derivatives form diverse coordination architectures:
In contrast, 2-pyrazinecarboxylate complexes (e.g., Co(II)) exhibit lower dimensionality due to weaker bridging capacity .
Q & A
Q. What are the emerging applications of this compound in materials science, such as MOFs or conductive polymers?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
